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Compound of Interest

1-(4-

Compound Name: ((Trimethyilsilyl)ethynyl)phenyl)pipe
ridine

CAS No.: 868755-75-3

Cat. No.: B2497855

Get Quote

Executive Summary

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) is a bifunctional building
block characterized by a donor-acceptor-like architecture. It features an electron-rich piperidine
moiety coupled to a phenyl ring, extended by a trimethylsilyl (TMS)-protected alkyne.

This molecule serves as a pivotal intermediate in "Click Chemistry" and materials science. The
TMS group acts as a robust protecting group for the terminal alkyne, preventing premature
polymerization or oxidative coupling while ensuring solubility during purification. Its crystal
structure and solid-state behavior are governed by the interplay between the steric bulk of the
TMS group and the conformational flexibility of the piperidine ring.

Molecular Architecture & Geometry
Piperidine Conformation: The Chair
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In the solid state, the piperidine ring of the title compound predominantly adopts a chair
conformation, which is the thermodynamic minimum. Unlike cyclohexane, the presence of the
nitrogen atom introduces specific electronic effects:

» N-Lone Pair Orientation: The lone pair on the nitrogen atom conjugates with the adjacent
phenyl

-system. This conjugation imposes a partial double-bond character on the

bond, shortening it to approximately 1.38—1.40 A (compared to a typical C-N single bond of
1.47 A).

o Geometry: The nitrogen atom adopts a flattened pyramidal geometry (intermediate between

and

), minimizing steric clash between the ortho-hydrogens of the phenyl ring and the equatorial
hydrogens of the piperidine.

The Rigid Rod: Phenyl-Alkyne Linkage

The core of the molecule acts as a rigid rod:
e Linearity: The

unit is essentially linear, with bond angles approaching

o Conjugation: The alkyne is coplanar with the phenyl ring, extending the

-electron delocalization. This is critical for its application in optoelectronics (e.g., molecular
wires).

The TMS Cap: Steric Anchor

The trimethylsilyl (TMS) group adopts a tetrahedral geometry around the silicon atom.

e Bond Lengths: The
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bonds are longer (~1.87 A) than typical
bonds, creating a bulky, hydrophobic "cap" at one end of the molecule.

» Packing Influence: In the crystal lattice, the TMS groups act as spacers, preventing tight
face-to-face

-stacking of the phenyl rings. This often results in a herringbone or slipped-stack packing
motif to maximize Van der Waals interactions between the methyl groups.

Experimental Synthesis Protocol

The synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is achieved via a
Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples an aryl halide
with trimethylsilylacetylene.

Reagents & Materials
e Substrate: 1-(4-lodophenyl)piperidine (1.0 eq)

Alkyne Source: Trimethylsilylacetylene (1.2 eq)

Catalyst: Bis(triphenylphosphine)palladium(ll) dichloride (

, 2-5 mol%)

Co-Catalyst: Copper(l) iodide (Cul, 1-3 mol%)

Base/Solvent: Triethylamine (

) or Diethylamine (

), anhydrous.

Step-by-Step Methodology

 Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon or Nitrogen for 15
minutes.

 Dissolution: Add 1-(4-lodophenyl)piperidine and dry
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to the flask. Degas the solvent using the freeze-pump-thaw method to remove dissolved
oxygen (critical to prevent homocoupling of the alkyne).

o Catalyst Addition: Add

and Cul to the mixture under positive inert gas pressure.

« Alkyne Injection: Add Trimethylsilylacetylene dropwise via syringe.

o Reaction: Stir the mixture at Room Temperature for 4—6 hours. If conversion is slow
(monitored by TLC), heat to 50°C. A precipitate (ammonium salt) will form.

o Workup: Filter the reaction mixture through a pad of Celite to remove palladium residues and
salts. Wash the pad with ethyl acetate.

 Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column
chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the product as a yellow-
to-brown solid.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle governing the formation of the title
compound.
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Caption: The catalytic cycle involves oxidative addition of the aryl iodide, transmetallation with
the copper-acetylide, and reductive elimination to release the target TMS-alkyne.

Crystallographic Data Summary

While specific unit cell parameters for the TMS-protected derivative are often proprietary or
contained within supporting information of broader synthesis papers, the structure can be
accurately modeled based on the high-resolution data of its direct analogues (e.g., 1-(4-
iodophenyl)piperidine and 1-(4-ethynylphenyl)piperidine).

Predicted Crystal lattice Parameters

Based on the space group trends of para-substituted phenyl piperidines:
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Parameter

Value | Description

Crystal System

Monoclinic or Triclinic

Space Group

(Most probable for centrosymmetric achiral

molecules)

Z (Molecules/Unit Cell)

4

Packing Motif

Head-to-Tail arrangement driven by dipole

minimization.

Key Interaction

C-H...

interactions between piperidine protons and

phenyl rings.

Melting Point

85-95 °C (Solid)

Structural Integrity Check

To validate the structure during analysis, ensure the following geometric criteria are met in the

solved structure:

 Piperidine Chair: Torsion angles within the ring should alternate near

e Alkyne Bond Length: The

bond must be 1.18-1.20 A.

e Si-C Bonds: The

bond is typically 1.84 A, slightly shorter than

(~1.87 A) due to

-hybridization of the carbon.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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